molecular formula C11H9N B3352565 4-Vinylquinoline CAS No. 4945-29-3

4-Vinylquinoline

Cat. No.: B3352565
CAS No.: 4945-29-3
M. Wt: 155.2 g/mol
InChI Key: DZGGGLJOCYPKHN-UHFFFAOYSA-N
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Description

4-Vinylquinoline is an organic compound with the molecular formula C11H9N. It is a derivative of quinoline, featuring a vinyl group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylquinoline can be synthesized through several methods. One common approach involves the Wittig reaction between 4-quinolinecarbaldehyde and methyl triphenylphosphonium ylide in dimethyl sulfoxide, yielding this compound in good yield . Another method includes the decomposition of quaternary salts of Mannich bases, which gives both 2- and this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Wittig reaction is particularly favored due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Vinylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: The vinyl group allows for various substitution reactions, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens and organometallic compounds are frequently used.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-vinylquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, in anti-diabetic research, it has shown potential as a Dipeptidyl Peptidase IV inhibitor . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

  • 2-Vinylquinoline
  • 4-Ethenylquinoline
  • 4-Quinolinecarbaldehyde

Comparison: 4-Vinylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 2-vinylquinoline, it has different steric and electronic effects, leading to variations in its reactivity and applications. The presence of the vinyl group at the 4-position also makes it more suitable for certain types of chemical reactions and industrial applications .

Properties

IUPAC Name

4-ethenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGGGLJOCYPKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536702
Record name 4-Ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4945-29-3
Record name 4-Ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-quinolinecarboxaldehyde (5 g; 3.18×10-2 mol) in 32 ml of benzene, containing triphenylmethylphosphonium iodide (26 g; 6.36×10-2 mol), is added under an inert atmosphere to sodium hydroxide solution (96 ml; 5N). The two-phase system is stirred at 45° C. for 30 minutes. After allowing the phases to separate by settling, the aqueous phase is extracted with ethyl acetate (3×100 ml). The organic phases are combined and washed with 1N HCl solution (2×30 ml), then the aqueous phase is neutralized with NaHCO3 and extracted with methylene chloride (3×100 ml). The organic phase is dried over MgSO4. The desired product is purified by chromatography on a MERCK F254 silica column (eluent=cyclohexane/AcOEt, 8:2). Yield=2.8 g (60%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
triphenylmethylphosphonium iodide
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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